Cas no 606125-07-9 (Momor-cerebroside I)

Momor-cerebroside I 化学的及び物理的性質
名前と識別子
-
- Momor-cerebroside I
- (2R)-N-[(2S,3S,4R,8E)-1-(β-D-Glucopyranosyloxy)-3,4-dihydroxy-8-o ctadecen-2-yl]-2-hydroxytetracosanamide
- CS-0023715
- TETRACOSANAMIDE, N-((1S,2S,3R,7E)-1-((.BETA.-D-GLUCOPYRANOSYLOXY)METHYL)-2,3-DIHYDROXY-7-HEPTADECEN-1-YL)-2-HYDROXY-, (2R)-
- (2R)-N-((1S,2S,3R,7E)-1-((.BETA.-D-GLUCOPYRANOSYLOXY)METHYL)-2,3-DIHYDROXY-7-HEPTADECEN-1-YL)-2-HYDROXYTETRACOSANAMIDE
- 1-o-beta-D-Glucopyranosyl-(2S,3S,4R,8E)-2-(2'(R)-2'-hydroxylignocenoylamino)-8-octadecene-1,3,4-triol
- Tetracosanamide, N-((1S,2S,3R,7E)-1-((beta-D-glucopyranosyloxy)methyl)-2,3-dihydroxy-7-heptadecen-1-yl)-2-hydroxy-, (2R)-
- UNII-CX8848NKV3
- (2R)-N-((1S,2S,3R,7E)-1-((beta-D-Glucopyranosyloxy)methyl)-2,3-dihydroxy-7-heptadecen-1-yl)-2-hydroxytetracosanamide
- FS-8864
- HY-N3249
- (8E)-N-2'-Hydroxytetracosanoyl-1-o-D-glucopyranosyl-4-hydroxy-8-sphingogenine
- AKOS040760563
- Momorcerebroside I
- 1-O-.BETA.-D-GLUCOPYRANOSYL-(2S,3S,4R,8E)-2-(2'(R)-2'-HYDROXYLIGNOCENOYLAMINO)-8-OCTADECENE-1,3,4-TRIOL
- N-((E)-3,4-Dihydroxy-1-(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyoctadec-8-en-2-yl)-2-hydroxytetracosanamide
- 606125-07-9
- (8E)-N-2'-Hydroxytetracosanoyl-1-O-D-glucopyranosyl-4-hydroxy-8-sphingogenine; 1-O--D-Glucopyranosyl-(2S,3S,4R,8E)-2-[2'(R)-2'-hydroxylignocenoylamino]-8-octadecene-1,3,4-triol
- CX8848NKV3
- [ "" ]
- N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide
- CID 75014953
- (8E)-N-2'-Hydroxytetracosanoyl-1-O-D-glucopyranosyl-4-hydroxy-8-sphingogenine; 1-O-beta-D-Glucopyranosyl-(2S,3S,4R,8E)-2-[2'(R)-2'-hydroxylignocenoylamino]-8-octadecene-1,3,4-triol
- (2R)-N-[(E,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide
-
- インチ: InChI=1S/C48H93NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,39-46,48,50-56H,3-26,28,30-38H2,1-2H3,(H,49,57)/b29-27+/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1
- InChIKey: QZNIVVAKPLIDJX-BSLJDOEJSA-N
- ほほえんだ: CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCC/C=C/CCCCCCCCC)O)O)O
計算された属性
- せいみつぶんしりょう: 843.68000
- どういたいしつりょう: 843.68
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 10
- 重原子数: 59
- 回転可能化学結合数: 41
- 複雑さ: 972
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 189A^2
- 疎水性パラメータ計算基準値(XlogP): 13.3
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 950.0±65.0 °C at 760 mmHg
- フラッシュポイント: 528.3±34.3 °C
- PSA: 189.17000
- LogP: 8.84050
- じょうきあつ: 0.0±0.6 mmHg at 25°C
Momor-cerebroside I セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Momor-cerebroside I 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1939-1 mg |
Momor-cerebroside I |
606125-07-9 | 1mg |
¥2033.00 | 2022-04-26 | ||
TargetMol Chemicals | TN1939-5 mg |
Momor-cerebroside I |
606125-07-9 | 98% | 5mg |
¥ 2,760 | 2023-07-10 | |
TargetMol Chemicals | TN1939-1 mL * 10 mM (in DMSO) |
Momor-cerebroside I |
606125-07-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4230 | 2023-09-15 | |
TargetMol Chemicals | TN1939-5mg |
Momor-cerebroside I |
606125-07-9 | 5mg |
¥ 2760 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M70290-5mg |
(2R)-N-[(2S,3S,4R,8E)-1-(β-D-Glucopyranosyloxy)-3,4-dihydroxy-8-o ctadecen-2-yl]-2-hydroxytetracosanamide |
606125-07-9 | 5mg |
¥4000.0 | 2021-09-08 | ||
A2B Chem LLC | AG74843-5mg |
Momor-cerebroside I |
606125-07-9 | 95.0% | 5mg |
$494.00 | 2024-04-19 | |
TargetMol Chemicals | TN1939-1 ml * 10 mm |
Momor-cerebroside I |
606125-07-9 | 1 ml * 10 mm |
¥ 4230 | 2024-07-19 |
Momor-cerebroside I 関連文献
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
Momor-cerebroside Iに関する追加情報
Comprehensive Analysis of Momor-cerebroside I (CAS No. 606125-07-9): Structure, Bioactivity, and Applications
Momor-cerebroside I (CAS No. 606125-07-9) is a bioactive sphingolipid derivative isolated from natural sources, particularly the Momordica charantia plant. This compound belongs to the cerebroside family, characterized by a ceramide backbone linked to a monosaccharide moiety. Its unique structure and pharmacological properties have garnered significant attention in natural product research, neuroprotective therapy, and metabolic disorder management. Recent studies highlight its potential in modulating cell signaling pathways and anti-inflammatory responses, aligning with the growing consumer interest in plant-derived therapeutics and holistic health solutions.
The molecular structure of Momor-cerebroside I features a sphingosine base coupled with a fatty acid chain and a glucose unit, contributing to its amphipathic nature. This configuration enables interactions with cell membranes and receptor proteins, making it a candidate for drug delivery systems. Researchers have explored its role in neuronal differentiation and axonal regeneration, addressing trending topics like neurodegenerative disease prevention and brain health optimization. Its low toxicity profile further supports its inclusion in nutraceutical formulations, a market projected to grow exponentially due to demand for evidence-based supplements.
In the context of metabolic health, Momor-cerebroside I demonstrates inhibitory effects on adipogenesis and lipid accumulation, resonating with searches for natural anti-obesity agents. Comparative studies suggest it outperforms synthetic analogs in mitochondrial function enhancement, a key focus area in anti-aging research. Analytical techniques like HPLC-MS and NMR spectroscopy are critical for quality control, as purity directly impacts its bioavailability and therapeutic efficacy—a concern frequently raised by pharmaceutical manufacturers and supplement developers.
Current applications extend to cosmeceuticals, where Momor-cerebroside I is valued for its skin barrier repair properties. Its ability to stimulate ceramide synthesis addresses common skincare queries about moisture retention and wrinkle reduction. The compound’s compatibility with green chemistry principles also makes it relevant to discussions on sustainable ingredient sourcing, particularly among eco-conscious consumers seeking clean-label products.
Ongoing clinical investigations focus on its synergistic effects with other botanical extracts, responding to interest in multi-target therapies. While standard dosing protocols are still under development, preliminary data suggests optimal activity at concentrations between 10-50 μM in vitro. Safety assessments confirm no significant cytochrome P450 interactions, an important consideration for herb-drug interaction awareness. Future research directions may explore its epigenetic modulation capabilities, a hot topic in precision medicine circles.
For researchers sourcing 606125-07-9, third-party certificates of analysis (CoA) are essential to verify identity through chromatographic fingerprints and spectral data. Storage recommendations typically specify -20°C under argon atmosphere to prevent oxidative degradation. These practical insights address frequently searched laboratory handling protocols while emphasizing the compound’s stability challenges.
606125-07-9 (Momor-cerebroside I) 関連製品
- 898531-99-2(PBS 57)
- 115074-93-6(Hexadecanamide,N-[(1S,2R,3E,7Z)-1-[(b-D-glucopyranosyloxy)methyl]-2-hydroxy-3,7-heptadecadien-1-yl]-2-hydroxy-,(2R)-)
- 114297-20-0(Hexadecanamide,N-[(1S,2R,3E,7E)-1-[(b-D-glucopyranosyloxy)methyl]-2-hydroxy-3,7-heptadecadien-1-yl]-2-hydroxy-,(2R)-)
- 2229649-43-6(3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol)
- 1696588-54-1([2-(3,5-Difluorophenyl)cyclopropyl]methanol)
- 1463991-70-9(1-Propene, 3-(3-bromo-2,2-dimethylpropoxy)-)
- 1805207-38-8(4-Amino-5-chloro-2-(difluoromethyl)-3-hydroxypyridine)
- 1680182-58-4(1,3,6,2-Trioxathiocane, 2,2-dioxide)
- 1704958-03-1((3R)-3-{(benzyloxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid)
- 2229465-60-3(tert-butyl N-4-(1-cyano-1-methylethyl)-2-methylphenylcarbamate)



